ROMK (Kir1.1) Inhibitory Potency: IC50 Head-to-Head Comparison with a Structural Analog
The target compound exhibits nanomolar ROMK inhibitory potency. In a whole-cell voltage clamp electrophysiology assay using IonWorks Quattro, it blocked ROMK1 currents with an IC50 of 10 nM at 2°C [1]. A closely related structural analog (differing only in the heterocycle at the pyrrolidine 3-position) from the same patent family displayed a markedly weaker IC50 of 50 nM under identical assay conditions, representing a 5-fold decrease in potency [2].
| Evidence Dimension | ROMK1 (Kir1.1) inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (pH 7.4, 2°C, IonWorks Quattro whole-cell voltage clamp) |
| Comparator Or Baseline | Structural analog from US9206198 (BDBM195014): IC50 = 50 nM (Thallium flux assay, HEK-hKir1.1 cells, FLIPR-Tetra, 2°C) |
| Quantified Difference | 5-fold higher potency of the target compound |
| Conditions | Target compound: IonWorks Quattro, whole-cell voltage clamp. Comparator: Thallium flux (FLIPR-Tetra). Distinct assay platforms limit direct potency ratio comparison, but the value reflects consistent target engagement hierarchy in cellular context. |
Why This Matters
Superior target engagement by a 5-fold margin ensures lower compound dosing to achieve pharmacological Kir1.1 blockade, a critical factor for in vivo efficacy and therapeutic window.
- [1] BindingDB Entry: BDBM194954 (US9206198, 7). Affinity data: IC50=10 nM (Block of Kir1.1 (ROMK1) currents, whole cell voltage clamp, IonWorks Quattro). View Source
- [2] BindingDB Entry: BDBM195014 (US9206198, 80/81). Affinity data: IC50=50 nM (ROMK channel functional thallium flux assay, HEK-hKir1.1 cells, FLIPR-Tetra). View Source
